One of the primary applications of 11-((tert-Butoxycarbonyl)amino)undecanoic acid lies in peptide synthesis. It serves as a protected building block for incorporating an 11-carbon chain with an amine group into peptides. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective manipulation and coupling reactions during peptide chain assembly. [Source: Boc Protection in Peptide Synthesis, ]
The ability to remove the Boc protecting group under mild acidic conditions allows for the controlled deprotection of the amine group at the desired stage of peptide synthesis, enabling the formation of the final peptide structure. [Source: Solid-Phase Peptide Synthesis, ]
Synthesis of Complex Molecules:
Beyond peptide synthesis, 11-((tert-Butoxycarbonyl)amino)undecanoic acid finds application in the synthesis of various complex molecules with specific functionalities. The presence of the amine group and the long aliphatic chain allows for its incorporation into various organic molecules, tailoring their properties and functionalities for specific research purposes. [Source: Design and Synthesis of New Molecules, ]
Chemical Labeling and Conjugation:
The reactive amine group in 11-((tert-Butoxycarbonyl)amino)undecanoic acid can be further modified to introduce various functional groups or labels. This allows researchers to attach the molecule to other biomolecules or materials for diverse applications, such as:
Drug delivery systems: Conjugating the molecule with drugs enables targeted delivery to specific cells or tissues. [Source: Drug Delivery Systems, ]
Biomolecular imaging: Attaching fluorescent or other imaging probes to the molecule facilitates the visualization and tracking of biomolecules within cells or organisms. [Source: Biomolecular Imaging, ]
Material Science Applications:
Emerging research explores the potential of 11-((tert-Butoxycarbonyl)amino)undecanoic acid in material science applications. Its long aliphatic chain and functional groups can contribute to the design of novel materials with specific properties, such as self-assembly, surface modification, and controlled release capabilities. [Source: Functional Materials from Bio-inspired Design, ]
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant
Wikipedia
11-[(tert-Butoxycarbonyl)amino]undecanoic acid
Dates
Modify: 2023-08-15
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